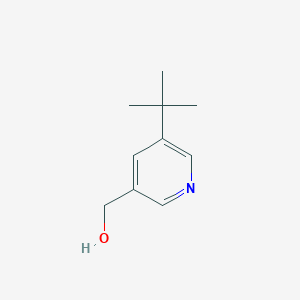
2-(4-Ethynylphenyl)ethan-1-ol
Vue d'ensemble
Description
2-(4-Ethynylphenyl)ethan-1-ol is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is known for its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)ethan-1-ol typically involves the reaction of 4-ethynylbenzaldehyde with a suitable reducing agent to yield the desired product . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent under mild conditions . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation processes or other advanced synthetic techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Propriétés
Formule moléculaire |
C10H10O |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6,11H,7-8H2 |
Clé InChI |
QJFGPLQSJZKZRC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8740547.png)



![4-Chloro-3-phenylthieno[2,3-b]pyridine](/img/structure/B8740572.png)


![2-[2-(Ethoxycarbonyl)ethyl]-1,3-cyclohexanedione](/img/structure/B8740580.png)
![6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8740592.png)




